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Compound of Interest

Compound Name: 2-Isopropylpentanoic acid

Cat. No.: B026954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
isopropylpentanoic acid, a valproic acid analogue. The document details predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

standardized experimental protocols for data acquisition. This guide is intended to serve as a

valuable resource for the identification, characterization, and quality control of 2-
isopropylpentanoic acid in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-isopropylpentanoic
acid. These predictions are based on established principles of spectroscopy and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-isopropylpentanoic acid (500 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b026954?utm_src=pdf-interest
https://www.benchchem.com/product/b026954?utm_src=pdf-body
https://www.benchchem.com/product/b026954?utm_src=pdf-body
https://www.benchchem.com/product/b026954?utm_src=pdf-body
https://www.benchchem.com/product/b026954?utm_src=pdf-body
https://www.benchchem.com/product/b026954?utm_src=pdf-body
https://www.benchchem.com/product/b026954?utm_src=pdf-body
https://www.benchchem.com/product/b026954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 - 12.5 singlet, broad 1H -COOH

~2.20 doublet of triplets 1H H-2

~1.95 multiplet 1H H-1'

~1.50 multiplet 2H H-3

~1.35 multiplet 2H H-4

~0.95 doublet 6H -CH(CH₃)₂

~0.90 triplet 3H H-5

Table 2: Predicted ¹³C NMR Data for 2-isopropylpentanoic acid (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~182 C=O

~55 C-2

~32 C-1'

~29 C-3

~21 C-4

~20 -CH(CH₃)₂

~14 C-5

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-isopropylpentanoic acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (carboxylic acid)

2960-2870 Strong C-H stretch (alkane)

1710 Strong C=O stretch (carboxylic acid)

1470-1450 Medium C-H bend (alkane)

1385-1365 Medium C-H bend (isopropyl group)

~1250 Medium C-O stretch (carboxylic acid)

~920 Broad, Medium
O-H bend (carboxylic acid

dimer)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragments for 2-isopropylpentanoic acid (Electron

Ionization)

m/z Proposed Fragment

144 [M]⁺• (Molecular Ion)

127 [M-OH]⁺

101 [M-C₃H₇]⁺

99 [M-COOH]⁺

73 [C₄H₉O]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺

41 [C₃H₅]⁺

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b026954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are detailed methodologies for the acquisition of spectroscopic data for 2-
isopropylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-isopropylpentanoic acid.

Materials:

2-isopropylpentanoic acid sample

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-isopropylpentanoic
acid for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

Gently vortex the vial to ensure the sample is completely dissolved.

Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually

insert it into the magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize its homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).
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Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectrum to the TMS

signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of 2-isopropylpentanoic acid to identify its

functional groups.

Materials:

2-isopropylpentanoic acid sample

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or acetone for cleaning

Lint-free wipes

Procedure:

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe

dampened with isopropanol or acetone.

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum.

Sample Analysis: Place a small drop of 2-isopropylpentanoic acid directly onto the center

of the ATR crystal.
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Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality

spectrum. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to produce the final infrared spectrum.

Cleaning: After analysis, thoroughly clean the ATR crystal with isopropanol or acetone and a

lint-free wipe.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
isopropylpentanoic acid.

Materials:

2-isopropylpentanoic acid sample

Mass spectrometer with an Electron Ionization (EI) source

Volatile solvent (e.g., methanol or dichloromethane)

Microsyringe

Procedure:

Sample Preparation: Prepare a dilute solution of 2-isopropylpentanoic acid (approximately

1 mg/mL) in a volatile solvent like methanol.

Instrument Setup: Tune the mass spectrometer according to the manufacturer's

recommendations. Set the ionization mode to Electron Ionization (EI) with a standard

electron energy of 70 eV.

Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this can

be done via direct injection with a microsyringe or through a gas chromatography (GC) inlet if

coupled with a GC system.
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Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the

fragmentation pattern to confirm the structure of the molecule.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a plausible

mass spectrometry fragmentation pathway for 2-isopropylpentanoic acid.

Spectroscopic Analysis Workflow for 2-isopropylpentanoic acid
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Spectroscopic analysis workflow.
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Mass Spectrometry Fragmentation of 2-isopropylpentanoic acid
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Plausible mass spectrometry fragmentation pathway.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-isopropylpentanoic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026954#spectroscopic-data-nmr-ir-mass-spec-of-2-
isopropylpentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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